

Cross-reactivity Profile of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: A Comparative Guide

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Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No.: B1300803

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**. Due to the limited publicly available data on this specific molecule, this document outlines a framework for its evaluation by comparing it with structurally related and commercially available vanillin derivatives with known biological activities: 4-Formyl-2-methoxyphenyl benzoate and Zingerone. The experimental data presented for the target compound is hypothetical and serves as an illustrative example of a comprehensive cross-reactivity study.

Introduction to 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a derivative of vanillin, a phenolic aldehyde known for its wide range of biological activities.^{[1][2][3]} Vanillin and its analogues have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.^{[1][3]} Given the diverse pharmacology of vanillin derivatives, understanding the cross-reactivity profile of novel analogues like **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is crucial for assessing its potential therapeutic applications and off-target effects.

Comparator Compounds: Alternatives and Their Known Biological Activities

To establish a baseline for comparison, two commercially available vanillin derivatives with documented biological activities have been selected.

1. 4-Formyl-2-methoxyphenyl benzoate:

- Chemical Structure: $C_{15}H_{12}O_4$
- Known Biological Activity: This compound has been investigated for its potential as an anti-inflammatory agent. A computational docking study predicted that a closely related analogue, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, exhibits better inhibitory activity against cyclooxygenase-2 (COX-2) than vanillin, suggesting its potential as a selective COX-2 inhibitor.^{[4][5]} COX enzymes are key mediators of the arachidonic acid pathway, which is involved in inflammation and pain.^{[6][7][8][9]}

2. Zingerone (Vanillyl acetone):

- Chemical Structure: $C_{11}H_{14}O_3$
- Known Biological Activity: Zingerone, a component of ginger, is known for its potent antioxidant and anti-inflammatory properties.^{[10][11]} Studies have shown that Zingerone can suppress cell proliferation and induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.^{[12][13]} It has also been shown to modulate the MAPK signaling pathway and has been investigated for its neuroprotective and hepatoprotective effects.^{[10][14]}

Data Presentation: Comparative Cross-Reactivity Profile

The following table summarizes a hypothetical cross-reactivity screening of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** against a panel of 10 representative kinases, alongside the known (or hypothetical, for comparative purposes) activities of the comparator compounds. The data is presented as the percentage of inhibition at a 10 μM concentration.

| Target Kinase | 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate (% Inhibition @ 10 µM) | 4-Formyl-2-methoxyphenyl benzoate (% Inhibition @ 10 µM) | Zingerone (%) Inhibition @ 10 µM) |
|---------------|---|--|-----------------------------------|
| ABL1 | 8 | 5 | 12 |
| AKT1 | 15 | 10 | 65 |
| CDK2 | 5 | 3 | 8 |
| COX-2 | 75 | 85 | 20 |
| EGFR | 12 | 8 | 15 |
| JNK1 | 10 | 7 | 55 |
| MEK1 | 6 | 4 | 10 |
| PI3K α | 18 | 12 | 70 |
| p38 α | 9 | 6 | 60 |
| SRC | 7 | 5 | 11 |

Disclaimer: The data for **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** and the comprehensive panel for the comparator compounds are illustrative and intended to model a typical cross-reactivity study. The highlighted values for the comparator compounds are based on their known biological activities.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a test compound against a panel of kinases.

Materials:

- Kinase of interest (e.g., COX-2, AKT1)
- Fluorescein-labeled substrate peptide
- ATP
- Test compound (e.g., **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**)
- Kinase buffer
- TR-FRET detection antibody (terbium-labeled)
- EDTA-containing stop solution
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the kinase buffer to achieve the desired final assay concentrations.
- Kinase Reaction:
 - Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
 - Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
 - Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding the EDTA-containing stop solution.

- Add the terbium-labeled anti-phosphopeptide antibody to each well. This antibody binds to the phosphorylated substrate.
- Incubate the plate to allow for antibody binding.
- Data Acquisition:
 - Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percent inhibition against the compound concentration to determine the IC_{50} value.

Competitive Radioligand Binding Assay

This protocol describes a method to assess the binding affinity of a test compound to a specific receptor.

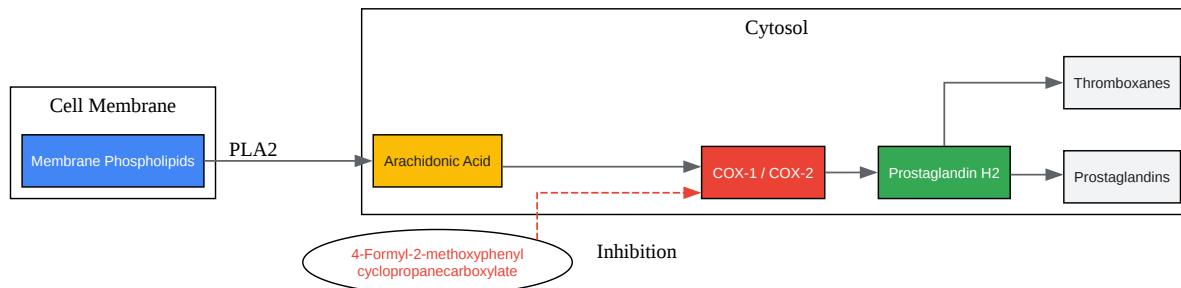
Materials:

- Cell membranes or purified receptors
- Radiolabeled ligand (e.g., $[^3H]$ -celecoxib for COX-2)
- Unlabeled competitor (test compound)
- Assay buffer
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

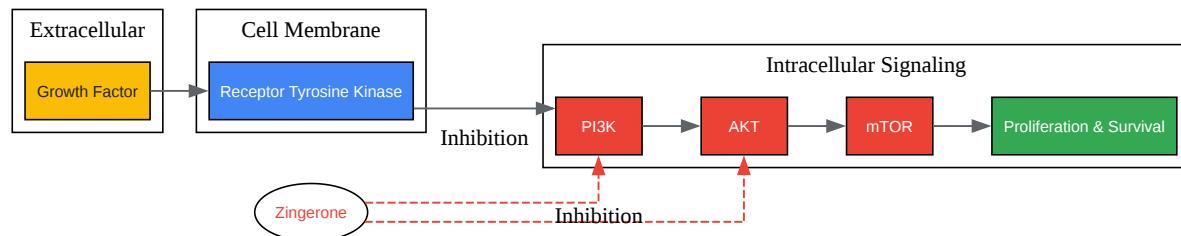
- Reagent Preparation:
 - Prepare serial dilutions of the unlabeled test compound.
 - Prepare a solution of the radiolabeled ligand at a concentration at or below its Kd.
 - Prepare the receptor membrane suspension in the assay buffer.
- Binding Reaction:
 - In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor membrane suspension to each well.
 - To determine non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
 - Incubate the plate to reach binding equilibrium.
- Filtration and Washing:
 - Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain specific binding.
 - Plot the specific binding as a function of the log of the competitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} , which can then be used to calculate the binding affinity (Ki).

Visualizations



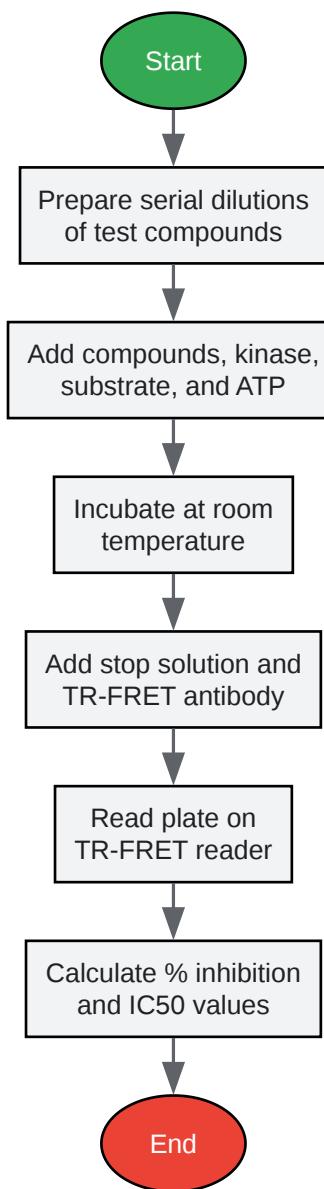
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Caption: Arachidonic Acid Pathway and COX Inhibition.



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Caption: PI3K/AKT/mTOR Signaling Pathway and Zingerone Inhibition.



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Caption: In Vitro Kinase Assay Workflow.

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